molecular formula C16H15Cl3O2 B1141429 METHOXYCHLOR, [RING-14C(U)] CAS No. 105367-23-5

METHOXYCHLOR, [RING-14C(U)]

Cat. No.: B1141429
CAS No.: 105367-23-5
M. Wt: 369.86
InChI Key:
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Description

Methoxychlor, [Ring-14C(U)]: is a synthetic organochlorine compound primarily used as an insecticide. It is structurally similar to dichlorodiphenyltrichloroethane (DDT) and was developed as a safer alternative. Methoxychlor is known for its pale yellow color and is effective against a broad range of insects, including flies . The compound is labeled with carbon-14, a radioactive isotope, which allows for tracing and studying its behavior in various environments and biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methoxychlor is synthesized through the reaction of chloral (trichloroacetaldehyde) with anisole (methyl phenyl ether) in the presence of sulfuric acid. The reaction proceeds as follows:

Industrial Production Methods: Industrial production of methoxychlor involves the same synthetic route but on a larger scale. The commercial product is typically 88% pure . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methoxychlor undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Demethylated compounds such as 2,2-bis-(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE) and 2,2-bis-(p-hydroxyphenyl)-1,1,1-dichloroethane (HPDE).

    Reduction: Various chlorinated derivatives.

    Substitution: Substituted phenyl derivatives.

Mechanism of Action

Methoxychlor exerts its effects primarily through its metabolites, which interact with estrogen and androgen receptors. The compound is metabolized in the liver by hepatic microsomal monooxygenases, producing reactive metabolites that bind covalently to microsomal components . These metabolites can disrupt endocrine functions, leading to reproductive toxicity and other health effects. The molecular targets include estrogen and androgen receptors, and the pathways involved are related to hormonal regulation .

Comparison with Similar Compounds

Methoxychlor is often compared to other organochlorine insecticides, such as:

Uniqueness of Methoxychlor: Methoxychlor’s primary advantage over these compounds is its relatively lower toxicity and shorter environmental half-life. It is less likely to bioaccumulate and cause long-term environmental damage .

Properties

CAS No.

105367-23-5

Molecular Formula

C16H15Cl3O2

Molecular Weight

369.86

Origin of Product

United States

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